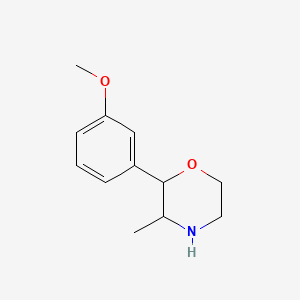

3-Methoxyphenmetrazine

Description

Structure

3D Structure

Properties

CAS No. |

1350768-49-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-3-methylmorpholine |

InChI |

InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |

InChI Key |

QKAKYFBKVKSLLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCN1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM), also known by its IUPAC name 2-(3-methoxyphenyl)-3-methylmorpholine, is a designer drug and a structural analog of phenmetrazine, a once-popular anorectic with stimulant properties.[1] As a member of the substituted phenmetrazine class, 3-MPM is of significant interest to the research community for its potential psychoactive effects and as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and expected pharmacological profile of 3-MPM, based on available data and research on closely related analogs. Due to the limited specific research on 3-MPM, this guide extrapolates information from related compounds to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is a substituted phenylmorpholine. The core structure consists of a morpholine (B109124) ring with a methyl group at the 3-position and a 3-methoxyphenyl (B12655295) group at the 2-position.

Chemical Identifiers[1]

| Identifier | Value |

| IUPAC Name | 2-(3-methoxyphenyl)-3-methylmorpholine |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 1350768-49-8 |

| PubChem CID | 54673871 |

| SMILES | CC1C(OCCN1)C2=CC(=CC=C2)OC |

| InChI | InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |

Physicochemical Properties[1]

| Property | Value |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 207.125928785 |

| Monoisotopic Mass | 207.125928785 |

| Topological Polar Surface Area | 30.5 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 198 |

Synthesis

Proposed Synthetic Pathway

The synthesis of 3-MPM can be envisioned as a multi-step process starting from 1-(3-methoxyphenyl)propan-1-one.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from a related synthesis)

Step 1: α-Bromination of 1-(3-methoxyphenyl)propan-1-one

-

To a solution of 1-(3-methoxyphenyl)propan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add a solution of bromine (Br₂) dropwise at a controlled temperature, often in the presence of a catalytic amount of hydrobromic acid (HBr).

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product, 2-bromo-1-(3-methoxyphenyl)propan-1-one, is extracted and purified.

Step 2: Reaction with Ethanolamine

-

The purified α-bromo ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ethanolamine.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the resulting intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one, is isolated.

Step 3: Reduction and Cyclization

-

The intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions at a low temperature.

-

After the reduction is complete, the reaction is carefully acidified with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization (ring closure) to form the morpholine ring.

-

The final product, this compound, is then isolated and purified using standard techniques such as column chromatography or crystallization.

Pharmacological Properties

Specific pharmacological data for this compound is not currently available in the peer-reviewed literature. However, based on its structural similarity to other phenmetrazine analogs, it is predicted to act as a monoamine transporter inhibitor and/or releasing agent.

Expected Mechanism of Action

3-MPM is anticipated to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.

Caption: Hypothesized signaling pathway of this compound.

Monoamine Transporter Activity of Related Compounds

The following table summarizes the in vitro monoamine transporter activity of phenmetrazine and its methyl- and fluoro-substituted analogs. This data can be used to infer the potential activity of 3-MPM.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | Reference |

| Phenmetrazine | 0.087 | 0.041 | 13.1 | [2] |

| 3-Methylphenmetrazine | >10 | 1.93 | >10 | [2] |

| 4-Methylphenmetrazine | 1.93 | 0.58 | 0.93 | [2] |

| 3-Fluorophenmetrazine | 0.24 | 0.03 | >10 | N/A |

Note: Lower IC₅₀ values indicate higher potency.

Based on these trends, it is plausible that this compound will exhibit significant activity at DAT and NET, with weaker effects at SERT. The methoxy (B1213986) group at the 3-position of the phenyl ring may influence its potency and selectivity compared to the methyl and fluoro analogs.

Experimental Protocols for Pharmacological Evaluation

To determine the precise pharmacological profile of 3-MPM, a series of in vitro assays are required. The following are generalized protocols for assessing monoamine transporter activity.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

Workflow:

Caption: Experimental workflow for monoamine transporter uptake assay.

Methodology:

-

Preparation of Synaptosomes/Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents or use cultured cell lines stably expressing the human recombinant monoamine transporters.

-

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or a reference compound.

-

Initiation of Uptake: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination of Uptake: After a short incubation period, rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of 3-MPM that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay determines if a compound induces the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.

Methodology:

-

Loading: Incubate synaptosomes or cells with a radiolabeled monoamine to allow for its uptake into the cytoplasm.

-

Washing: Wash the preparations to remove extracellular radioligand.

-

Superfusion: Place the loaded synaptosomes or cells in a superfusion apparatus and perfuse with buffer to establish a stable baseline of spontaneous efflux.

-

Drug Application: Introduce varying concentrations of 3-MPM into the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate at regular intervals.

-

Quantification: Measure the radioactivity in each fraction to determine the amount of released monoamine.

-

Data Analysis: Calculate the amount of release stimulated by 3-MPM above the basal efflux and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Conclusion

This compound is a designer drug with a chemical structure that suggests stimulant properties mediated by the inhibition of monoamine transporters. While specific pharmacological data for this compound is lacking, a comprehensive understanding can be inferred from the study of its close analogs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize 3-MPM and to investigate its detailed pharmacological profile. Further research is necessary to fully elucidate the specific receptor binding affinities, mechanism of action, and potential physiological effects of this novel psychoactive substance.

References

- 1. This compound | C12H17NO2 | CID 54673871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-Methoxyphenmetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM), a lesser-known analogue of phenmetrazine, presents a unique profile as a monoamine transporter ligand. This technical guide provides a comprehensive overview of the currently available pharmacological data on 3-MPM, with a focus on its synthesis, mechanism of action at monoamine transporters, and a comparative analysis with its structural isomers. Due to the limited extent of published research on 3-MPM, this document primarily draws from the key findings of McLaughlin et al. (2018), which remains the most definitive source of pharmacological data for this compound. This guide aims to serve as a foundational resource for researchers, highlighting both the known attributes of 3-MPM and the significant gaps in the scientific literature that warrant further investigation.

Introduction

Phenmetrazine and its analogues are a class of psychostimulant compounds characterized by a phenylmorpholine scaffold. Historically, phenmetrazine was utilized as an anorectic, but its use was discontinued (B1498344) due to its potential for abuse. In recent years, a number of phenmetrazine derivatives have emerged as new psychoactive substances (NPS), prompting scientific investigation into their pharmacological profiles to understand their potential effects and risks. This compound (3-MPM), also known by the research code PAL-773, is a positional isomer of other methylphenmetrazine compounds.[1] This document synthesizes the available data on 3-MPM's pharmacology, with a particular emphasis on its interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Chemical Synthesis

The synthesis of this compound (3-MPM), along with its positional isomers, has been described by McLaughlin et al. (2018). The synthetic route involves a multi-step process starting from 3-methylpropiophenone.

Experimental Protocol: Synthesis of this compound

The synthesis of 3-MPM is achieved through the following general steps:

-

Bromination: The starting material, 3-methylpropiophenone, undergoes bromination to yield 2-bromo-1-(3-methylphenyl)propan-1-one.

-

Reaction with Ethanolamine: The resulting α-bromo ketone is then reacted with ethanolamine.

-

Cyclization: An acid-catalyzed cyclization of the intermediate product yields the final 3-methyl-2-(3-methoxyphenyl)morpholine (this compound) free base.

-

Purification: The crude product is purified using techniques such as preparative thin-layer chromatography (TLC).[1]

A detailed, step-by-step protocol for a similar synthesis of the 2-MPM isomer is provided by McLaughlin et al. and can be adapted for 3-MPM with the appropriate starting material.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Pharmacological Profile

The primary mechanism of action for many phenmetrazine analogues involves interaction with monoamine transporters. 3-MPM has been evaluated for its ability to inhibit the uptake of and stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters.

Monoamine Transporter Activity

The in vitro pharmacological activity of 3-MPM at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) was investigated using rat brain synaptosomes. The key findings are summarized in the tables below.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

| This compound | 38.3 ± 4.2 | 5.2 ± 0.7 | 45.1 ± 6.3 |

| Phenmetrazine (Reference) | 1.8 ± 0.2 | 1.2 ± 0.1 | 18.7 ± 2.5 |

Data sourced from McLaughlin et al. (2018).[1]

| Compound | DAT EC₅₀ (μM) | NET EC₅₀ (μM) | SERT EC₅₀ (μM) |

| This compound | > 10 | 1.2 ± 0.1 | > 10 |

| Phenmetrazine (Reference) | 0.13 ± 0.02 | 0.05 ± 0.01 | 7.7 ± 0.9 |

Data sourced from McLaughlin et al. (2018).[1]

From this data, it is evident that 3-MPM is a substantially weaker inhibitor of DAT and SERT uptake compared to the parent compound phenmetrazine.[1] It retains some potency as a NET uptake inhibitor.[1] In terms of monoamine release, 3-MPM is a potent releaser of norepinephrine, with an EC₅₀ value comparable to its NET uptake inhibition.[1] However, it is a very weak releaser of dopamine and serotonin at the concentrations tested.[1]

Signaling Pathways and Mechanism of Action

The interaction of this compound with monoamine transporters suggests a primary mechanism of action involving the modulation of noradrenergic neurotransmission. As a norepinephrine releasing agent and uptake inhibitor, 3-MPM would be expected to increase the extracellular concentration of norepinephrine in the synapse.

Caption: Proposed mechanism of action of 3-MPM at the noradrenergic synapse.

Experimental Protocols: In Vitro Transporter Assays

The following protocols are based on the methodology described by McLaughlin et al. (2018) for assessing monoamine transporter activity.

-

Synaptosome Preparation: Rat brain synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radioligand Incubation: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound (3-MPM).

-

Termination and Scintillation Counting: The uptake reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

-

Synaptosome Preloading: Synaptosomes are preloaded with a radiolabeled substrate as described above.

-

Superfusion: The preloaded synaptosomes are then superfused with buffer.

-

Drug Application: After establishing a stable baseline of radiolabel release, the test compound (3-MPM) is added to the superfusion buffer at various concentrations.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by scintillation counting.

-

Data Analysis: EC₅₀ values for release are determined from the concentration-response curves.

Experimental Workflow Diagram

Caption: Workflow for in vitro monoamine transporter assays.

Discussion and Future Directions

The available data on this compound indicate that it is a potent norepinephrine releasing agent and a relatively weak inhibitor of norepinephrine reuptake, with significantly less activity at dopamine and serotonin transporters compared to phenmetrazine.[1] This pharmacological profile suggests that the in vivo effects of 3-MPM may be primarily driven by its enhancement of noradrenergic neurotransmission, potentially leading to stimulant-like effects.

However, the current understanding of 3-MPM's pharmacology is far from complete. Significant knowledge gaps exist that present opportunities for future research:

-

Receptor Binding Profile: The affinity of 3-MPM for a wider range of CNS receptors has not been determined. A comprehensive receptor binding screen would be invaluable in identifying any off-target activities that could contribute to its overall pharmacological effect and potential side effects.

-

In Vivo Studies: There is a lack of in vivo research on 3-MPM. Studies investigating its behavioral effects (e.g., locomotor activity, drug discrimination), physiological responses (e.g., cardiovascular effects, changes in body temperature), and abuse potential are crucial for a thorough risk assessment.

-

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 3-MPM is unknown. Identifying the metabolic pathways and major metabolites is essential for understanding its duration of action and for the development of analytical methods for its detection in biological samples. Studies on related compounds like 3,4-methylenedioxyphenmetrazine (MDPM) suggest that metabolism may occur via enzymes such as CYP2D6, but this needs to be confirmed for 3-MPM.

Conclusion

This compound is a phenmetrazine analogue with a distinct pharmacological profile characterized by potent activity as a norepinephrine releasing agent. While its synthesis and in vitro effects at monoamine transporters have been described, a comprehensive understanding of its pharmacology is limited by the scarcity of published research. This technical guide has summarized the currently available data and highlighted the critical areas where further investigation is needed. For researchers and drug development professionals, 3-MPM represents a compound with a potentially interesting and selective mechanism of action, but one that requires significant further study to fully elucidate its therapeutic potential and associated risks.

References

3-Methoxyphenmetrazine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 3-Methoxyphenmetrazine (3-MeO-PM), focusing on its chemical identity and fundamental properties. The information is compiled from publicly accessible chemical databases.

Chemical Identification

This compound is a substituted phenylmorpholine derivative. Its core chemical identifiers are essential for accurate documentation, synthesis, and analysis in a research setting.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-3-methylmorpholine | [1] |

| CAS Number | 1350768-49-8 | [1][2][3] |

| Molecular Formula | C12H17NO2 | [1][2] |

| Synonyms | 3-MeOPM, PAL-823 | [1][2][3] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are computationally estimated and provide a baseline for its expected behavior in experimental settings.

| Property | Value | Unit |

| Molecular Weight | 207.27 | g/mol |

| Exact Mass | 207.125928785 | Da |

| XLogP3-AA (LogP) | 1.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Note: All physicochemical properties are computationally generated and sourced from PubChem.[1]

Experimental Data & Biological Pathways

As of the latest literature review, detailed experimental protocols, in-vivo/in-vitro quantitative data, and established signaling pathways for this compound are not extensively documented in peer-reviewed scientific literature. This is common for novel research chemicals. Researchers are advised to develop and validate their own analytical methods and experimental designs based on the known properties of analogous compounds, such as phenmetrazine and its derivatives.[4][5]

Logical Workflow: Compound Identification

The following diagram illustrates a standard workflow for the unambiguous identification of a chemical entity like this compound in a research context.

Caption: Workflow for the identification of this compound.

References

Disclaimer: As of late 2025, dedicated research on the human metabolism of 3-Methoxyphenmetrazine (3-MPM) is not available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the anticipated primary metabolic pathways of 3-MPM in humans. The information presented is extrapolated from metabolic data of structurally analogous compounds, namely 3-Fluorophenmetrazine (B1651833) (3-FPM) and 3,4-methylenedioxyphenmetrazine (MDPM). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (3-MPM) is a designer drug of the phenmetrazine class. Understanding its metabolic fate is crucial for toxicological screening, clinical diagnosis, and the development of effective treatment strategies in cases of intoxication. While direct human studies on 3-MPM are pending, the well-documented metabolic pathways of its analogues provide a robust framework for predicting its biotransformation.

Predicted Primary Metabolic Pathways

Based on studies of 3-FPM and MDPM, the metabolism of 3-MPM in humans is expected to proceed through a series of Phase I and Phase II reactions.[1][2][3] The primary routes of biotransformation are likely to involve modifications to the methoxy (B1213986) group, the aromatic ring, and the morpholine (B109124) ring.

Phase I Metabolism:

-

O-Demethylation: The methoxy group is a prime target for O-demethylation, a common metabolic reaction, to form the corresponding hydroxy metabolite, 3-Hydroxyphenmetrazine (3-OH-PM).

-

Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at positions ortho or para to the existing methoxy group.

-

N-Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of an N-oxide metabolite.[1]

-

Oxidative Ring Opening: The morpholine ring may undergo oxidative cleavage. For instance, in the case of 3-FPM, an analogous product, 2-amino-1-(3-fluorophenyl)propan-1-ol, was identified.[4] A similar metabolite can be anticipated for 3-MPM.

-

Alkyl Hydroxylation: Hydroxylation can also occur on the ethyl bridge of the morpholine ring.[1]

Phase II Metabolism:

The primary metabolites formed during Phase I, particularly the hydroxylated metabolites, are expected to undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.[1]

-

Sulfation: Sulfation is another potential conjugation pathway for the hydroxylated metabolites.[1]

Predicted Primary Metabolites of this compound

Due to the absence of direct quantitative studies on 3-MPM, the following table summarizes the predicted primary metabolites based on the metabolism of its analogues. The concentrations and detection windows are hypothetical and would require experimental verification.

| Predicted Metabolite | Metabolic Pathway | Potential Significance |

| 3-Hydroxyphenmetrazine (3-OH-PM) | O-Demethylation | Major metabolite, potentially pharmacologically active. |

| 3-MPM N-Oxide | N-Oxidation | Common metabolic route for cyclic amines.[1] |

| Hydroxy-3-MPM | Aromatic Hydroxylation | Indicates aromatic ring metabolism. |

| 3-OH-PM-Glucuronide | O-Demethylation, Glucuronidation | Major conjugated metabolite for excretion.[1] |

| 3-OH-PM-Sulfate | O-Demethylation, Sulfation | Alternative conjugated metabolite for excretion.[1] |

| Oxidative Ring-Opened Metabolite | Oxidative Ring Opening | A potential indicator of extensive metabolism.[4] |

Experimental Protocols for Metabolite Identification

The methodologies employed for studying the metabolism of 3-FPM and MDPM would be directly applicable to the investigation of 3-MPM. These protocols typically involve in vitro and in vivo models, followed by advanced analytical techniques.

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLMs) and S9 Fractions: Incubation of 3-MPM with pooled human liver microsomes or S9 fractions in the presence of NADPH-regenerating systems would be the primary in vitro method to identify Phase I metabolites.[2][3]

-

Hepatocyte Cultures: Primary human hepatocytes or cell lines like HepaRG can be used to investigate both Phase I and Phase II metabolism in a more complete cellular environment.[2][3]

-

Cytochrome P450 (CYP) Isoform Mapping: Recombinant human CYP enzymes would be used to identify the specific isoforms responsible for the primary metabolic reactions, with CYP2D6 being a likely candidate based on MDPM studies.[2][3]

Sample Preparation and Extraction

-

Solid-Phase Extraction (SPE): Biological samples (urine, plasma) would be subjected to SPE to isolate the metabolites from the biological matrix.[1]

-

Enzymatic Hydrolysis: To detect conjugated metabolites, samples would be treated with β-glucuronidase and sulfatase enzymes prior to extraction.[1]

Analytical Instrumentation

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[4] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be crucial for accurate mass measurements and elemental composition determination of novel metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for derivatized metabolites, to provide complementary structural information.[1]

Visualizing the Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathways of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Conclusion

While direct experimental data on the human metabolism of this compound is currently lacking, a robust predictive model can be constructed based on the metabolic pathways of its close analogues, 3-FPM and MDPM. The anticipated primary metabolic routes include O-demethylation, N-oxidation, aromatic hydroxylation, and oxidative ring opening, followed by glucuronidation and sulfation. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively elucidate the metabolic fate of 3-MPM in humans. Such studies are imperative for the forensic and clinical management of its use.

References

- 1. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Expected Stimulant Properties of 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) Based on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected stimulant properties of the novel compound 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM). In the absence of direct pharmacological data for 3-MPM, this report leverages established structure-activity relationships (SAR) of phenethylamine-based central nervous system stimulants to predict its interaction with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Through a systematic examination of the structural contributions of its N-propyl, 3-methyl, 4-methyl, and α-methyl groups, a predictive pharmacological profile is constructed. This guide also outlines standard experimental protocols for the in vitro and in vivo characterization of such novel psychoactive substances.

Introduction

The landscape of novel psychoactive substances (NPS) is continually evolving, presenting a challenge to researchers and clinicians. Understanding the potential pharmacological effects of new chemical entities prior to their emergence is crucial for anticipating their physiological and psychoactive profiles. 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) is a substituted phenethylamine (B48288) for which no formal pharmacological studies have been published. Its core structure, α-methylphenethylamine (amphetamine), is a well-characterized stimulant, and the various substitutions on this backbone allow for a predictive analysis based on established structure-activity relationships (SAR). This document will deconstruct the 3-MPM molecule to forecast its likely stimulant properties by analyzing the known effects of its constituent chemical modifications.

Predicted Pharmacological Profile of 3-MPM

The stimulant properties of phenethylamines are primarily mediated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions can manifest as reuptake inhibition (cocaine-like) or substrate-mediated release (amphetamine-like). The specific substitutions on the phenethylamine scaffold dictate the potency, selectivity, and mechanism of action at these transporters.

Analysis of Structural Features

The structure of 3-MPM can be broken down into four key modifications of the phenethylamine core:

-

α-Methyl Group: The presence of a methyl group on the alpha carbon, adjacent to the amine, defines 3-MPM as an amphetamine derivative. This modification generally increases resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action. It also tends to enhance stimulant activity compared to the corresponding phenethylamine without this group.

-

N-Propyl Group: The substitution of a propyl group on the terminal amine is a significant determinant of pharmacological activity. Generally, increasing the length of the N-alkyl chain beyond an ethyl group leads to a decrease in potency as a monoamine releaser and a shift towards reuptake inhibition. N-propylamphetamine, for instance, is reported to be about four times less potent than amphetamine and acts as a dopamine reuptake inhibitor with an IC50 of 1,013 nM, rather than a releasing agent.[1][2] This suggests that 3-MPM is more likely to be a reuptake inhibitor than a potent releaser at DAT.

-

3-Methyl and 4-Methyl Phenyl Ring Substitutions: Methylation on the phenyl ring can influence a compound's interaction with monoamine transporters. 4-methylamphetamine (4-MA) is a potent and balanced serotonin, norepinephrine, and dopamine releasing agent.[3] 3,4-dimethylamphetamine was developed as an appetite suppressant, indicating significant stimulant properties, but was accompanied by side effects such as high blood pressure.[4] The presence of both 3- and 4-methyl groups on 3-MPM is likely to modulate its affinity and selectivity for the monoamine transporters, potentially enhancing its interaction with SERT compared to unsubstituted amphetamine.

Expected Interaction with Monoamine Transporters

Based on the analysis of its structural components, 3-MPM is predicted to act as a monoamine reuptake inhibitor, with a likely preference for certain transporters.

-

Dopamine Transporter (DAT): The N-propyl group is expected to significantly reduce the potency of 3-MPM as a dopamine releaser, shifting its mechanism towards reuptake inhibition. N-propylamphetamine has a reported IC50 value of 1,013 nM for dopamine reuptake inhibition.[1]

-

Norepinephrine Transporter (NET): Amphetamine and its derivatives typically show high affinity for NET.[2] The N-propyl substitution may reduce this activity compared to amphetamine, but it is still expected to be a significant site of action for 3-MPM.

-

Serotonin Transporter (SERT): The 3,4-dimethyl substitution on the phenyl ring is anticipated to increase the affinity of 3-MPM for SERT, similar to how the 4-methyl group in 4-methylamphetamine enhances serotonergic activity.[3]

Data Presentation

As no direct quantitative data for 3-MPM is available, the following tables summarize the structure-activity relationship trends for key structural analogs that inform the predictions for 3-MPM.

Table 1: Effect of N-Alkylation on Amphetamine Activity

| Compound | N-Substituent | Primary Mechanism at DAT | Relative Potency (vs. Amphetamine) |

| Amphetamine | H | Releaser | 1x |

| Methamphetamine | Methyl | Releaser | >1x |

| Ethylamphetamine | Ethyl | Releaser | ~1x |

| N-Propylamphetamine | Propyl | Reuptake Inhibitor | ~0.25x [1][2] |

Table 2: In Vitro Activity of Structurally Relevant Phenethylamines at Monoamine Transporters

| Compound | DAT IC50/Ki (nM) | NET IC50/Ki (nM) | SERT IC50/Ki (nM) | Primary Mechanism |

| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | Releaser |

| Methamphetamine | ~500 | ~100 | ~10,000-20,000 | Releaser |

| N-Propylamphetamine | 1,013 (IC50) [1] | N/A | N/A | Reuptake Inhibitor |

| 4-Methylamphetamine | 44.1 (EC50) | 22.2 (EC50) | 53.4 (EC50) | Releaser[3] |

| MDMA | ~8,290 | ~1,190 | ~2,410 | Releaser/Inhibitor[2] |

Note: EC50 values for 4-Methylamphetamine indicate releasing activity, while the IC50 for N-Propylamphetamine indicates reuptake inhibition. Data is compiled from various sources and methodologies, and should be used for comparative purposes.

Experimental Protocols

To empirically determine the stimulant properties of 3-MPM, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Monoamine Transporter Assays

These assays determine the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Test compound: 3-MPM.

-

Reference compounds: Cocaine, GBR-12909 (for DAT), desipramine (B1205290) (for NET), fluoxetine (B1211875) (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 3-MPM and reference compounds.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes or cells expressing the respective transporter.

-

Materials:

-

Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Test compound: 3-MPM.

-

Reference inhibitors.

-

-

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or reference inhibitors.

-

Initiate uptake by adding the radiolabeled monoamine substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity of the filters or cell lysates.

-

Determine the IC50 values for uptake inhibition.

-

In Vivo Behavioral Assays

This assay measures the stimulant or depressant effects of a compound on spontaneous movement.

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open field arenas equipped with automated infrared beam-break detection systems or video tracking software.

-

Procedure:

-

Habituate the mice to the testing room and handling procedures.

-

Administer 3-MPM or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

Immediately place the mice individually into the open field arenas.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

Analyze the data to determine dose-dependent effects on locomotor activity.

-

Mandatory Visualizations

Caption: Predicted mechanism of action of 3-MPM at the monoamine synapse.

Caption: General experimental workflow for characterizing a novel stimulant.

Caption: Logical relationships in the structure-activity analysis of 3-MPM.

Conclusion

Based on a thorough analysis of the structure-activity relationships of known phenethylamine stimulants, it is predicted that 3-Methyl-N-propyl-4-methyl-α-methylphenethylamine (3-MPM) will act as a non-selective monoamine reuptake inhibitor. The N-propyl substitution is expected to decrease its overall potency compared to amphetamine and shift its mechanism away from monoamine release. The 3,4-dimethyl substitutions on the phenyl ring may confer increased activity at the serotonin transporter. The α-methyl group is likely to increase its duration of action by preventing metabolic degradation by MAO. Empirical validation through the experimental protocols outlined in this guide is necessary to confirm these predictions and fully characterize the pharmacological profile of 3-MPM. This predictive analysis serves as a critical first step for researchers, scientists, and drug development professionals in understanding the potential stimulant properties and neurochemical effects of this novel compound.

References

3-Methoxyphenmetrazine: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenmetrazine (3-MPM) is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). As a derivative of phenmetrazine, its pharmacological profile, particularly its interaction with monoamine transporters, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available in vitro receptor binding affinity data for 3-MPM, focusing on its activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Detailed experimental methodologies from key studies are presented to ensure reproducibility and aid in the design of future research. Furthermore, this document includes visualizations of the generalized signaling pathways associated with monoamine transporter function to provide a broader context for understanding the potential downstream effects of 3-MPM.

Introduction

This compound (3-MPM) is a substituted phenylmorpholine and an analog of phenmetrazine, a once-marketed anorectic with stimulant properties. The pharmacological activity of phenmetrazine and its analogs is primarily attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting this reuptake process, these compounds can increase the extracellular concentrations of these neurotransmitters, leading to their characteristic stimulant and psychoactive effects. This guide synthesizes the current knowledge on the receptor binding affinity of 3-MPM to provide a foundational resource for researchers in pharmacology, toxicology, and drug development.

Receptor Binding Affinity Data

The primary mechanism of action for this compound involves its interaction with monoamine transporters. The following table summarizes the in vitro uptake inhibition data for 3-MPM at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as determined in studies using rat brain synaptosomes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific radioligand binding.

| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) |

| This compound (3-MPM) | >10 | 1.8 | >10 |

Data sourced from Mayer FP, et al. (2018).

As the data indicates, 3-MPM demonstrates a notable selectivity for the norepinephrine transporter, with a significantly lower IC50 value compared to its activity at the dopamine and serotonin transporters. The weaker potency at DAT and SERT suggests a pharmacological profile that may differ from other phenmetrazine analogs.

Experimental Protocols

The following is a detailed description of the in vitro monoamine transporter uptake inhibition assay used to generate the data presented above.

Preparation of Rat Brain Synaptosomes

-

Tissue Homogenization: Whole rat brains are rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

Resuspension: The final pellet, containing the synaptosomes, is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 0.5 mM CaCl2, 1.5 mM ascorbic acid, and 10 mM glucose.

-

Protein Concentration Determination: The protein concentration of the synaptosomal preparation is determined using a standard method, such as the Bradford protein assay, to ensure consistent tissue amounts across experiments.

Monoamine Transporter Uptake Inhibition Assay

-

Incubation Mixture: The assay is performed in a final volume of 500 µL in 96-well plates. Each well contains:

-

Rat brain synaptosomes (approximately 100-200 µg of protein).

-

Varying concentrations of this compound or a reference compound.

-

A specific radioligand:

-

For DAT assays: [3H]dopamine (final concentration ~10 nM).

-

For NET assays: [3H]norepinephrine (final concentration ~10 nM).

-

For SERT assays: [3H]5-HT (serotonin) (final concentration ~10 nM).

-

-

-

Incubation: The plates are incubated at 37°C for 10 minutes.

-

Termination of Uptake: The uptake of the radioligand is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflows

While specific downstream signaling studies for this compound are not yet available, the following diagrams illustrate the generalized signaling pathways associated with monoamine transporter function and a typical experimental workflow for determining receptor binding affinity.

An In-depth Technical Guide to the Initial Toxicity Screening of 3-Methoxyphenmetrazine

Disclaimer: 3-Methoxyphenmetrazine (3-MPM) is a designer drug and a phenmetrazine analog. As of late 2025, there is a significant lack of published scientific literature detailing its toxicological profile. This guide, therefore, presents a hypothetical framework for an initial toxicity screening based on established toxicological principles and data from structurally related compounds, such as 3,4-methylenedioxyphenmetrazine (MDPM). The experimental protocols and data presented herein are illustrative and intended to guide future research.

Introduction

This compound (3-MPM) is a novel psychoactive substance (NPS) with a chemical structure related to the stimulant phenmetrazine.[1][2][3][4][5] The emergence of NPS like 3-MPM on the recreational drug market necessitates a thorough toxicological risk assessment to understand their potential harm to human health.[1][2][3][4][5] This technical guide outlines a proposed initial toxicity screening strategy for 3-MPM, encompassing in vitro and in vivo methodologies, to elucidate its potential cytotoxic, genotoxic, and metabolic liabilities.

The proposed screening cascade is designed to provide a preliminary but comprehensive overview of the compound's safety profile, guiding further, more detailed toxicological investigations.

Proposed In Vitro Toxicity Screening

In vitro assays are crucial for the initial, high-throughput screening of a compound's toxicity, providing mechanistic insights and reducing the reliance on animal testing.[6][7]

The initial step in toxicity screening is to determine the concentration at which a compound induces cell death. This is typically achieved through a battery of cytotoxicity assays using relevant cell lines, such as human liver cells (e.g., HepG2) to assess hepatotoxicity, and neuronal cells (e.g., SH-SY5Y) for neurotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: HepG2 or SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Exposure: A stock solution of 3-MPM is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The old medium is removed from the cells and replaced with the 3-MPM-containing medium. A vehicle control (medium with the same concentration of the solvent used to dissolve 3-MPM, e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.[8]

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 3-MPM (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | 450.2 | 310.5 | 225.8 |

| SH-SY5Y | 380.7 | 250.1 | 180.4 |

Genotoxicity assays are employed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.[9][10][11]

Experimental Protocol: Ames Test for Mutagenicity

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of 3-MPM in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Table 2: Hypothetical Ames Test Results for 3-MPM

| S. typhimurium Strain | Without S9 Activation | With S9 Activation | Result |

| TA98 | No significant increase | No significant increase | Non-mutagenic |

| TA100 | No significant increase | No significant increase | Non-mutagenic |

| TA1535 | No significant increase | No significant increase | Non-mutagenic |

| TA1537 | No significant increase | No significant increase | Non-mutagenic |

Understanding the metabolic fate of a new compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[1][2][3][4][5] Studies on the related compound MDPM have shown strong inhibition of CYP2D6 and moderate inhibition of CYP1A2 and CYP3A4.[1][2][3][4][5] Therefore, a similar pattern could be hypothesized for 3-MPM.

Experimental Protocol: CYP450 Inhibition Assay

-

Microsomes: Human liver microsomes, which contain a high concentration of CYP450 enzymes, are used.

-

Probe Substrates: Specific fluorescent or chemiluminescent probe substrates for the major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are used.

-

Incubation: The microsomes are incubated with the probe substrate, a NADPH-regenerating system, and varying concentrations of 3-MPM.

-

Fluorescence/Luminescence Measurement: The rate of metabolism of the probe substrate is measured by monitoring the change in fluorescence or luminescence over time.

-

Data Analysis: The IC50 value for the inhibition of each CYP450 isoform is calculated.

Table 3: Hypothetical CYP450 Inhibition Data for 3-MPM (IC50 in µM)

| CYP450 Isoform | IC50 (µM) |

| CYP1A2 | 15.2 |

| CYP2C9 | > 100 |

| CYP2C19 | > 100 |

| CYP2D6 | 2.5 |

| CYP3A4 | 25.8 |

Proposed In Vivo Toxicity Screening

Following in vitro characterization, in vivo studies in animal models are necessary to understand the systemic toxicity of the compound.[12]

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance and helps determine the median lethal dose (LD50).[13]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: The study is typically conducted in female rodents (e.g., Sprague-Dawley rats).

-

Dosing: A single animal is dosed at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Table 4: Hypothetical Acute Oral Toxicity Data for 3-MPM in Rats

| Parameter | Value |

| Estimated LD50 (mg/kg) | 350 |

| Clinical Signs of Toxicity | Hyperactivity, tremors, convulsions |

Visualizations

Caption: Proposed workflow for the initial toxicity screening of 3-MPM.

Based on its stimulant properties, 3-MPM could potentially induce neurotoxicity through pathways involving oxidative stress and mitochondrial dysfunction, similar to other amphetamine-like substances.

Caption: Hypothetical pathway of 3-MPM-induced neurotoxicity.

Conclusion

The initial toxicity screening of a novel psychoactive substance like this compound is paramount for public health and safety. The proposed framework, incorporating a battery of in vitro and in vivo assays, provides a systematic approach to characterizing its potential toxicity. While the data presented in this guide is hypothetical due to the current lack of published research, the outlined experimental protocols and methodologies serve as a robust starting point for future investigations. Further studies are urgently needed to fully elucidate the toxicological profile of 3-MPM and to inform regulatory bodies and healthcare professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Tests Transcends Animal Studies in Predicting Toxicity [pcrm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of the genotoxicity of marketed pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicology | MuriGenics [murigenics.com]

- 13. whs.rocklinusd.org [whs.rocklinusd.org]

Methodological & Application

Analytical Methods for the Detection of 3-Mercaptopropyltrimethoxysilane (3-MPM) in Biological Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropyltrimethoxysilane (3-MPM) is an organosilane compound with applications in material science, including use as a coupling agent and in the synthesis of nanoparticles for various industrial and biomedical purposes. With the increasing use of materials containing 3-MPM, the potential for human exposure and the need to understand its pharmacokinetic and toxicological profile becomes more critical. This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-MPM and its potential hydrolysis products in biological matrices such as plasma, serum, and urine.

Due to the inherent reactivity of its trimethoxysilyl group, 3-MPM is expected to undergo rapid hydrolysis in aqueous environments, including biological fluids, to form 3-mercaptopropylsilanetriol and various condensation products. Therefore, analytical methods should be designed to quantify the parent compound and its primary, more stable hydrolysis product. Given the polar nature of these analytes, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for its high sensitivity and specificity.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying small molecules in complex biological matrices.[1][2] It offers superior sensitivity and specificity compared to other methods, making it ideal for the low-level detection expected in biological samples.[3]

Principle

The proposed method involves the separation of 3-MPM and its hydrolysis product from other matrix components using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. Quantification is achieved by comparing the response of the target analytes to that of a stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma or serum samples, which can interfere with the analysis.[4]

Materials:

-

Human plasma or serum samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) working solution (e.g., deuterated 3-MPM)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 10 minutes to ensure complete precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

-

Vortex briefly and inject into the LC-MS/MS system.

Caption: Workflow for sample preparation using protein precipitation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects and improving sensitivity.[4] A mixed-mode cation exchange SPE is proposed to retain the thiol-containing analytes.

Materials:

-

Human urine samples

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (B129727), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) working solution

-

SPE vacuum manifold

Protocol:

-

Centrifuge urine sample at 4000 rpm for 5 minutes to remove particulates.

-

Take 500 µL of the supernatant and add 10 µL of the internal standard.

-

Dilute with 500 µL of 4% phosphoric acid in water.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and inject into the LC-MS/MS system.

Caption: Workflow for sample preparation using solid-phase extraction.

LC-MS/MS Instrumental Parameters

The following are proposed starting parameters that should be optimized for the specific instrument used.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Tandem Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimize for specific instrument |

| MRM Transitions | To be determined by direct infusion of 3-MPM and its synthesized hydrolysis product |

Data Presentation: Method Validation Parameters

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria. The values presented are illustrative and represent common targets for bioanalytical method validation.

| Parameter | Analyte | Acceptance Criteria | Example Result |

| Linearity (r²) | 3-MPM | ≥ 0.99 | 0.995 |

| 3-Mercaptopropylsilanetriol | ≥ 0.99 | 0.997 | |

| Lower Limit of Quantitation (LLOQ) | 3-MPM | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| 3-Mercaptopropylsilanetriol | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL | |

| Limit of Detection (LOD) | 3-MPM | S/N ≥ 3 | 0.3 ng/mL |

| 3-Mercaptopropylsilanetriol | S/N ≥ 3 | 0.15 ng/mL | |

| Intra-day Precision (%RSD) | 3-MPM | ≤ 15% (≤ 20% at LLOQ) | 4.5% |

| 3-Mercaptopropylsilanetriol | ≤ 15% (≤ 20% at LLOQ) | 5.2% | |

| Inter-day Precision (%RSD) | 3-MPM | ≤ 15% (≤ 20% at LLOQ) | 6.8% |

| 3-Mercaptopropylsilanetriol | ≤ 15% (≤ 20% at LLOQ) | 7.1% | |

| Accuracy (%Bias) | 3-MPM | ± 15% (± 20% at LLOQ) | -3.5% |

| 3-Mercaptopropylsilanetriol | ± 15% (± 20% at LLOQ) | 2.8% | |

| Recovery (%) | 3-MPM | Consistent and reproducible | 85% |

| 3-Mercaptopropylsilanetriol | Consistent and reproducible | 92% | |

| Matrix Effect (%) | 3-MPM | IS-normalized matrix factor within acceptable limits | 98% |

| 3-Mercaptopropylsilanetriol | IS-normalized matrix factor within acceptable limits | 103% |

Alternative Method: GC-MS with Derivatization

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative method involving derivatization can be developed. The polar thiol and silanol (B1196071) groups of 3-MPM and its hydrolysis product make them unsuitable for direct GC-MS analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will increase their volatility.[2]

Derivatization Protocol:

-

Follow the sample preparation protocol (protein precipitation or SPE) and evaporate the extract to complete dryness.

-

Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS system.

Caption: Workflow for derivatization for GC-MS analysis.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the sensitive and specific quantification of 3-mercaptopropyltrimethoxysilane and its primary hydrolysis product in biological samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and expertise. For either method, rigorous validation is essential to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The provided protocols and validation targets serve as a guide for researchers to develop and implement robust bioanalytical methods for 3-MPM.

References

Application Notes and Protocols for the Identification of 3-Methoxyphenmetrazine by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenmetrazine (3-MeOPM) is a designer drug of the phenmetrazine class. As a structural analog of phenmetrazine, it is crucial for forensic laboratories and researchers to have reliable analytical methods for its unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of novel psychoactive substances (NPS). This document provides a detailed protocol for the identification of this compound using GC-MS, based on established methods for structurally similar compounds.

Principle of the Method

This method involves the separation of this compound from a sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, which provides a unique fragmentation pattern, in conjunction with the chromatographic retention time, allows for the confident identification of the compound. Due to the amine group in its structure, derivatization may be employed to improve chromatographic peak shape and thermal stability, although direct analysis is also feasible.

Experimental Protocols

Sample Preparation (General Procedure)

A standard sample preparation procedure for a solid sample is outlined below. This may need to be adapted based on the specific matrix (e.g., biological fluids, seized powders).

-

Sample Weighing: Accurately weigh approximately 1 mg of the homogenized sample powder.

-

Dissolution: Dissolve the sample in 1 mL of a suitable organic solvent such as methanol (B129727) or chloroform.

-

Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

-

Derivatization (Optional but Recommended): To improve peak shape and prevent tailing, derivatization can be performed. A common method is acylation.

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

-

Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or trifluoroacetic anhydride (B1165640) (TFAA).

-

Heat the vial at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

Instrumental Analysis: GC-MS Parameters

The following tables provide recommended GC-MS parameters for the analysis of this compound, based on methods for analogous compounds.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Mode | Split (20:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Range | 40 - 500 amu |

| Scan Mode | Full Scan |

| Transfer Line Temperature | 280°C |

Data Interpretation

Identification of this compound is based on a combination of its retention time from the gas chromatogram and the fragmentation pattern in the mass spectrum.

Predicted Mass Spectrum of this compound

While a library spectrum for this compound may not be readily available, its fragmentation pattern can be predicted based on the known mass spectrum of phenmetrazine and general fragmentation pathways for methoxy-substituted aromatic compounds. The molecular weight of this compound is 207.27 g/mol .[1][2]

Table 3: Predicted Characteristic Mass Fragments for this compound

| m/z (charge/mass ratio) | Predicted Fragment Structure/Origin |

| 207 | Molecular Ion [M]+ |

| 192 | [M - CH3]+ (Loss of methyl group) |

| 176 | [M - OCH3]+ (Loss of methoxy (B1213986) group) |

| 121 | [C8H9O]+ (Methoxy-tropylium ion) |

| 86 | [C5H12N]+ (Fragment from the morpholine (B109124) ring) |

| 71 | [C4H9N]+ (Base peak, characteristic for phenmetrazine analogs) |

Note: The relative abundances of these ions will need to be confirmed with an authentic reference standard.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the identification of this compound.

Caption: Workflow for the GC-MS Identification of this compound.

Conclusion

The GC-MS method outlined in this document provides a comprehensive approach for the identification of this compound. The provided parameters for the gas chromatograph and mass spectrometer serve as a strong starting point for method development. It is essential to confirm the identity of the compound by comparing the obtained retention time and mass spectrum with a certified reference standard. For quantitative analysis, a full method validation according to established guidelines should be performed.

References

Application Note: Quantification of 3-Methoxyphenmetrazine using High-Performance Liquid Chromatography

Introduction

3-Methoxyphenmetrazine (3-MPM) is a designer drug of the phenmetrazine class, structurally related to other stimulants. As a substance with potential for abuse and of interest in forensic and clinical toxicology, the development of a robust and reliable analytical method for its quantification is crucial. This application note describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in a given matrix. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. This technique separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. The separation is achieved by the differential partitioning of this compound between the nonpolar stationary phase and the more polar mobile phase. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Applicability

This method is designed for the quantitative analysis of this compound in standard solutions and can be adapted for various sample matrices such as serum, urine, or other biological fluids, and seized materials, following appropriate sample preparation and validation.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

Chromatographic Conditions

Based on methods for structurally similar compounds and general chromatographic principles, the following starting conditions are proposed:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 3-minute re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 274 nm |

Note: These conditions may require optimization for specific instruments and sample matrices.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For this protocol, a simple dilution of a sample in the mobile phase is described. For complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

-

Dilute the sample containing this compound with the initial mobile phase composition to an expected concentration within the calibration range.

-

Vortex the diluted sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Inject the prepared samples.

-

Re-inject a mid-level standard after a set number of sample injections to monitor system suitability.

Data Analysis

-

Identify the this compound peak in the chromatograms based on its retention time from the standard injections.

-

Integrate the peak area of the analyte in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Determine the concentration of this compound in the samples using the calibration curve equation.

Method Validation Summary (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar analytical methods.

Table 1: Linearity and Range

| Parameter | Expected Value |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

| QC Level (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Low (5) | < 2.0 | 98 - 102 |

| Mid (25) | < 1.5 | 99 - 101 |

| High (75) | < 1.0 | 98 - 102 |

Table 3: Limits of Detection and Quantification

| Parameter | Estimated Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound.

In Vivo Rodent Studies on 3-Methoxyphenmetrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo rodent studies to investigate the effects of 3-Methoxyphenmetrazine (3-MPM). While specific data on 3-MPM is limited, this guide draws upon established methodologies and data from studies on its parent compound, phenmetrazine, and its prodrug, phendimetrazine (B1196318). These compounds are structurally and pharmacologically similar, and the protocols provided can be adapted for the study of 3-MPM.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies on phenmetrazine and phendimetrazine, which can serve as a reference for designing studies on 3-MPM.

Table 1: In Vivo Neurochemical Effects of Phendimetrazine on Nucleus Accumbens Monoamine Levels in Rats

| Compound | Dose (mg/kg, i.p.) | Peak Increase in Dopamine (B1211576) (% Baseline) | Peak Increase in Serotonin (B10506) (% Baseline) | Time to Onset of Effect |

| (+)-Phendimetrazine | 10 | ~250% | ~150% | < 10 minutes |

| (+)-Phendimetrazine | 32 | ~400% | ~250% | < 10 minutes |

Data extracted from studies on the effects of (+)-phendimetrazine on nucleus accumbens dopamine and serotonin levels.[1]

Table 2: In Vitro and In Vivo Dopamine Transporter Activity of Phenmetrazine

| Parameter | Compound | Value | Species/System |

| In Vitro | |||

| Dopamine Release (EC50) | Phenmetrazine | 131 nM | Rat Brain Synaptosomes |

| In Vivo | |||

| Basal Extracellular Dopamine | - | 1.05 ± 0.61 nM | Rat Nucleus Accumbens |